molecular formula C6H10N2O2 B2360003 1-Ethylpiperazine-2,5-dione CAS No. 101080-43-7

1-Ethylpiperazine-2,5-dione

Cat. No.: B2360003
CAS No.: 101080-43-7
M. Wt: 142.158
InChI Key: HVLZGYSOTGISDK-UHFFFAOYSA-N
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Description

1-Ethylpiperazine-2,5-dione is an organic compound with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol . It is a derivative of piperazine, featuring a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of ethylamine with maleic anhydride, followed by cyclization to form the piperazine ring . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethylpiperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-2-8-4-5(9)7-3-6(8)10/h2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLZGYSOTGISDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)NCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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